![molecular formula C18H17N3O4S B2563300 N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923107-16-8](/img/structure/B2563300.png)
N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Description
N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, also known as MBZM, is a synthetic compound that has gained significant attention in the field of drug discovery and development. It belongs to the class of thiazole derivatives and has shown promising results in the treatment of various diseases.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A range of heterocyclic compounds, including those related to N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, have been synthesized and investigated for their antimicrobial properties. For example, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated weak to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Alhameed et al., 2019). Additionally, 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives derived from furan-2-carbohydrazide showed promising antimicrobial activities, with some compounds displaying activity against the tested microorganisms (Başoğlu et al., 2013).
Anticancer Properties
The exploration of anticancer properties is a significant area of interest. A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was synthesized, targeting the epidemal growth factor receptor (EGFR) as novel anticancer agents. Some of these compounds exhibited potent anticancer activities against various cancer cell lines, highlighting their potential as EGFR inhibitors. Notably, certain derivatives showed weak cytotoxic effects on normal cells, indicating a potential for selective anticancer activity (Lan et al., 2017).
Synthesis and Reactivity
Studies also delve into the synthesis and reactivity of related compounds, contributing to a deeper understanding of their chemical properties and potential applications. For instance, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline and its electrophilic substitution reactions were investigated, providing insights into the chemical behavior of these compounds and their potential for further functionalization (Aleksandrov et al., 2017).
Molecular and Electronic Characterization
A thiazole-based heterocyclic amide was synthesized and characterized, with its structure elucidated through various spectroscopic methods. The molecular and electronic structures were investigated, offering potential insights into the compound's interactions at the molecular level and its antimicrobial activity against a range of microorganisms. This suggests the compound's relevance for pharmacological and medical applications (Cakmak et al., 2022).
properties
IUPAC Name |
N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-14-6-3-2-5-12(14)10-19-16(22)9-13-11-26-18(20-13)21-17(23)15-7-4-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHMLCMQMAWCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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